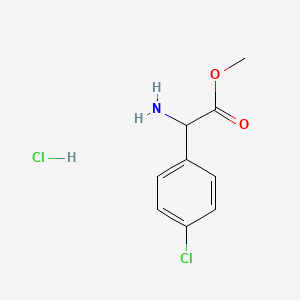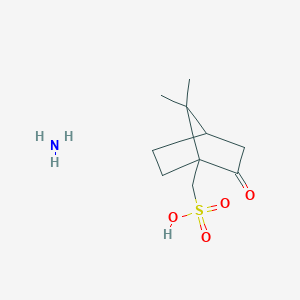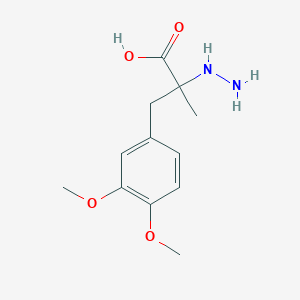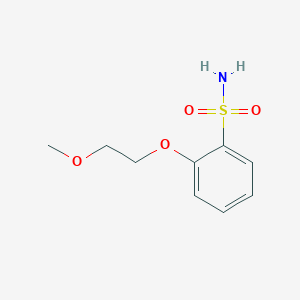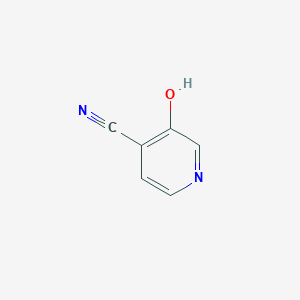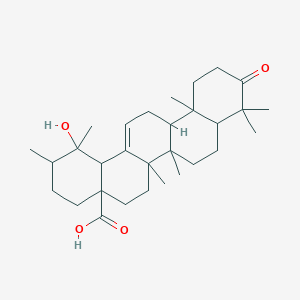
Ácido 3-Oxopomolico
Descripción general
Descripción
Pomonic acid, also known as pomonate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Pomonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pomonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pomonic acid can be found in pomes. This makes pomonic acid a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Ácido 3-Oxopomolico: Un análisis completo de las aplicaciones de investigación científica
Regulación del colesterol: El ácido 3-oxopomolico se ha identificado como un triterpenoide que inhibe significativamente la acumulación de ésteres de colesterol. Suprime la actividad de la acil coenzima A: colesterol aciltransferasa (ACAT), que es crucial en la regulación del colesterol dentro del cuerpo .
Propiedades antivirales: La investigación indica que el ácido 3-oxopomolico exhibe una mayor actividad anti-HSV-1 (virus del herpes simple tipo 1) in vitro. Se sugiere que es de cuatro a diez veces más potente que los compuestos parentales 3-hidroxilados correspondientes en la lucha contra las infecciones virales .
Inhibición enzimática: Un estudio ha revelado que el ácido 3-oxopomolico derivado de Malus domestica (manzanas Fuji) puede actuar como inhibidor de la hidrolasa de epóxido soluble (sEH), una enzima involucrada en diversos procesos biológicos, incluida la inflamación y la regulación de la presión arterial .
Aplicaciones terapéuticas potenciales: Las actividades inhibitorias y antivirales del ácido 3-oxopomolico sugieren posibles aplicaciones terapéuticas, particularmente en el desarrollo de tratamientos para afecciones relacionadas con el metabolismo del colesterol y las infecciones virales.
Aplicaciones en la industria alimentaria: Si bien no está directamente relacionado con el ácido 3-oxopomolico, la investigación sobre los exopolisacáridos producidos por las bacterias del ácido láctico, que comparten características químicas similares, indica posibles aplicaciones en la mejora de la textura y las propiedades reológicas de los productos alimenticios fermentados .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that 3-oxopomolic acid is a triterpenoid , a class of compounds that often interact with a variety of cellular targets, including enzymes and receptors.
Mode of Action
It’s known that triterpenoids, like 3-oxopomolic acid, often exert their effects by binding to specific cellular targets and modulating their activity .
Biochemical Pathways
Triterpenoids are known to influence a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It’s known that 3-oxopomolic acid is soluble in water and some organic solvents , which may influence its bioavailability.
Result of Action
It’s known that 3-oxopomolic acid inhibits adipogenesis, or the process of fat cell differentiation, in 3t3-l1 cells . This suggests that 3-Oxopomolic acid may have potential applications in the treatment of obesity or other conditions related to fat metabolism.
Action Environment
It’s known that 3-oxopomolic acid is stable at room temperature , suggesting that it may be relatively resistant to degradation under normal storage conditions.
Análisis Bioquímico
Biochemical Properties
It is known that it is a type of triterpenoid , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
It has been found to have potent anti-adipogenesis activity . This suggests that 3-Oxopomolic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
As a type of triterpenoid , it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its solubility in water and some organic solvents , it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation.
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSQSVDAUIWJH-OOPGADJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317909 | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-90-6 | |
| Record name | Pomonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



